Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Catalog No.
S1922841
CAS No.
1040352-40-6
M.F
C12H20CaO15
M. Wt
444.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexan...

CAS Number

1040352-40-6

Product Name

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

IUPAC Name

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Molecular Formula

C12H20CaO15

Molecular Weight

444.36 g/mol

InChI

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1

InChI Key

LBTJSFDOKRLTMQ-LWDDDOIUSA-L

SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
  • Cell Culture Studies

    Calcium gluconate can be used as a supplement in cell culture media to maintain appropriate calcium ion (Ca²⁺) concentrations. Ca²⁺ plays a crucial role in various cellular processes, including cell signaling, adhesion, and proliferation []. Studies have shown that calcium gluconate can support the growth and differentiation of different cell types [].

  • Calcium Signaling Research

    Due to its ability to provide a readily available source of calcium ions, calcium gluconate is a valuable tool for studying calcium signaling pathways in cells. Researchers can manipulate the extracellular calcium concentration using calcium gluconate to investigate its effects on various cellular responses [].

  • Bone Research

    Calcium gluconate can be used in in vitro and in vivo models to study bone formation and mineralization. The calcium ions released from calcium gluconate can stimulate the activity of osteoblasts, the cells responsible for bone formation [].

  • Drug Delivery Systems

    Calcium gluconate has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form hydrogels. These hydrogels can be loaded with therapeutic agents and injected into the body, where they slowly release the drugs in a controlled manner [].

Calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate; hydrate is a calcium salt derived from the hexanoic acid family, characterized by its unique chemical structure featuring multiple hydroxyl groups and a keto group. The molecular formula for this compound is C12H18CaO14, and it has a molecular weight of approximately 426.34 g/mol. This compound is notable for its potential applications in various fields, including medicine and biochemistry, due to its ability to release calcium ions in solution, which are essential for numerous physiological processes .

  • There is no widely available information on a specific mechanism of action for this compound.
  • Generally, calcium gluconate is considered to have low toxicity [].
  • However, safety information specific to this calcium gluconate hydrate might not be available and it's important to handle any unknown compound with caution in a laboratory setting.

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The keto group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Hydroxyl groups can engage in substitution reactions with reagents like acyl chlorides or alkyl halides.

The specific products formed depend on the conditions and reagents used during these reactions .

Research indicates that calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate exhibits several biological activities. As a source of calcium ions, it plays a crucial role in various biochemical pathways and physiological functions. Studies suggest that it may enhance bone health by contributing to calcium supplementation. Its hydroxyl and keto groups may also interact with enzymes and proteins, potentially influencing their activity .

The synthesis of calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate typically involves the neutralization of 3,4,5,6-tetrahydroxy-2-oxohexanoic acid with calcium hydroxide or calcium carbonate in an aqueous medium. This process allows for the formation of the calcium salt through controlled reaction conditions. In industrial settings, large-scale production may involve optimized neutralization reactions followed by purification steps such as recrystallization to ensure high yield and purity .

Calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate has diverse applications:

  • Scientific Research: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
  • Biology: Investigated for its potential biological activities related to calcium supplementation.
  • Medicine: Explored for therapeutic applications in promoting bone health.
  • Industry: Utilized in food additives and pharmaceuticals due to its properties as a calcium source .

The interaction studies of calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate focus on its ability to release calcium ions in solution. These ions are vital for various cellular processes such as muscle contraction and neurotransmitter release. Additionally, the compound's functional groups may interact with biological macromolecules like proteins and enzymes, potentially modulating their functions .

Several compounds share structural similarities with calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate:

Compound NameMolecular FormulaUnique Features
Calcium gluconateC12H22CaO14A widely used calcium supplement with gluconic acid.
Calcium lactateC6H10CaO6A calcium salt of lactic acid used in food products.
Calcium ascorbateC12H14CaO10A calcium salt of ascorbic acid known for antioxidant properties.

Uniqueness

Calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate is distinguished by its specific arrangement of multiple hydroxyl groups alongside a keto group. This unique structure imparts distinct chemical and biological properties that set it apart from other calcium salts and derivatives. Its potential applications in research and industry further highlight its significance .

Dates

Modify: 2024-04-14

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